molecular formula C9H14N2S B072106 N-cyclohexyl-1,3-thiazol-2-amine CAS No. 1438-45-5

N-cyclohexyl-1,3-thiazol-2-amine

Cat. No. B072106
CAS RN: 1438-45-5
M. Wt: 182.29 g/mol
InChI Key: XFDXDDHWWVQGRU-UHFFFAOYSA-N
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Description

N-cyclohexyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 1438-45-5 . It has a molecular weight of 182.29 and is typically stored at room temperature . The compound is in powder form .


Synthesis Analysis

The synthesis of N,4-diaryl-1,3-thiazole-2-amines, which are structurally similar to N-cyclohexyl-1,3-thiazol-2-amine, has been reported . These compounds were designed and synthesized as tubulin inhibitors . The synthesis involved various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-1,3-thiazol-2-amine is represented by the InChI Code: 1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11) . This indicates that the molecule contains a cyclohexyl group attached to a 1,3-thiazol-2-amine.


Physical And Chemical Properties Analysis

N-cyclohexyl-1,3-thiazol-2-amine has a melting point of 145-146°C . It is a powder at room temperature . The compound has a molecular weight of 182.29 .

Safety and Hazards

The safety information for N-cyclohexyl-1,3-thiazol-2-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on N-cyclohexyl-1,3-thiazol-2-amine and related compounds could involve further exploration of their antiproliferative activity and potential as tubulin inhibitors . Additionally, the development of derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features could be a promising area of study .

properties

IUPAC Name

N-cyclohexyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXDDHWWVQGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357066
Record name Cyclohexyl-thiazol-2-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1,3-thiazol-2-amine

CAS RN

1438-45-5
Record name Cyclohexyl-thiazol-2-yl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5 g (0.032 mol) of N-cyclohexyl thiourea in 50 mL of ethanol at rt was added 5.38 g (0.0318 mol) of 1,1-dimethoxy-2-bromoethane. To the reaction mixture was then added 1.25 mL of 12N HCl and the reaction mixture was heated at reflux for 12 h. The reaction mixture was then concentrated to provide an orange-brown oil which was dissolved in 50 mL of dichloromethane. The organic solution was washed twice with 1N NaOH solution (50 mL) and then with H2O. The organic fraction was dried (Na2SO4), filtered and the filtrate was concentrated to give 5.95 g of off-white solid. The residue was purified by chromatography (silica, 0 to 5% EtOAc in cyclohexane) to give the title compound. 1H NMR (CDCl3) δ 6.45 (1H, d), 5.69 (1H, d), 4.20-4.10 (1H, m), 1.99-1.55 (6H, 3 sets of m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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